molecular formula C13H12N2O2S B7586151 (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone

(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone

Cat. No. B7586151
M. Wt: 260.31 g/mol
InChI Key: AWSCGMHCQOQGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone, also known as MBTH, is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit the NF-κB pathway and to activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone is its broad range of potential applications, making it a versatile compound for research. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated.

Future Directions

There are several potential future directions for research on (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of (3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone involves a multi-step process that includes the reaction of 2-aminothiazole with 2-chloro-4-methylbenzoxazinone, followed by the addition of methylamine. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been investigated for its potential as a neuroprotective agent and as a treatment for diabetes.

properties

IUPAC Name

(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-6-17-12-5-3-2-4-11(12)15(9)13(16)10-7-18-8-14-10/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSCGMHCQOQGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,3-thiazol-4-yl)methanone

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